molecular formula C24H22N4O4 B11294604 2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11294604
M. Wt: 430.5 g/mol
InChI Key: QMMCMDUIJUSNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an imidazolidinone ring, a phenyl group, a pyridinylmethyl group, and a methoxyphenylacetamide moiety

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H22N4O4/c1-32-20-11-9-18(10-12-20)26-22(29)14-21-23(30)28(19-7-3-2-4-8-19)24(31)27(21)16-17-6-5-13-25-15-17/h2-13,15,21H,14,16H2,1H3,(H,26,29)

InChI Key

QMMCMDUIJUSNCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the imidazolidinone ring with a pyridinylmethyl halide in the presence of a base.

    Formation of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the imidazolidinone derivative with 4-methoxyphenylacetic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
  • 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.